molecular formula C30H53N3O6 B1257732 (2R)-Aliskiren (Aliskiren Impurity)

(2R)-Aliskiren (Aliskiren Impurity)

Cat. No.: B1257732
M. Wt: 551.8 g/mol
InChI Key: UXOWGYHJODZGMF-NDBXHCKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R)-Aliskiren (Aliskiren Impurity) is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, and methoxy groups, which contribute to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Aliskiren (Aliskiren Impurity) typically involves multi-step organic synthesis. The process begins with the preparation of the core nonanamide structure, followed by the introduction of the various functional groups through selective reactions. Key steps may include:

    Formation of the nonanamide backbone: This can be achieved through a series of condensation reactions involving appropriate starting materials.

    Introduction of the amino groups: Amination reactions using reagents such as ammonia or amines under controlled conditions.

    Hydroxylation and methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-Aliskiren (Aliskiren Impurity): can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-Aliskiren (Aliskiren Impurity):

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-Aliskiren (Aliskiren Impurity) exerts its effects depends on its interaction with molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-Aliskiren (Aliskiren Impurity): is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H53N3O6

Molecular Weight

551.8 g/mol

IUPAC Name

(2R,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide

InChI

InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23+,24-,25-/m0/s1

InChI Key

UXOWGYHJODZGMF-NDBXHCKUSA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N

Synonyms

CGP 60536
CGP-60536
CGP60536

Origin of Product

United States

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